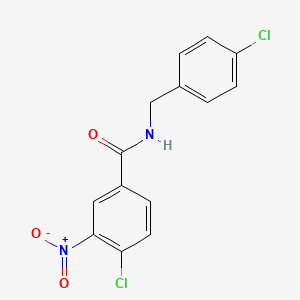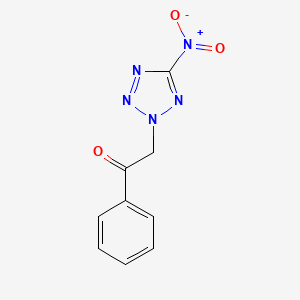![molecular formula C21H17Cl3N2O3S B11559123 2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11559123.png)
2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes multiple chlorophenyl groups and a sulfonamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenylamine with 4-methylbenzenesulfonyl chloride to form N-(3-chlorophenyl)-4-methylbenzenesulfonamide. This intermediate is then reacted with 3,4-dichlorophenylacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorophenyl)acetamide: This compound shares structural similarities but lacks the sulfonamido group.
N-(4-Chlorophenyl)acetamide: This compound has a similar acetamide structure but with different substituents.
Uniqueness
2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide is unique due to its combination of multiple chlorophenyl groups and a sulfonamido group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17Cl3N2O3S |
|---|---|
Molecular Weight |
483.8 g/mol |
IUPAC Name |
2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C21H17Cl3N2O3S/c1-14-5-8-18(9-6-14)30(28,29)26(17-4-2-3-15(22)11-17)13-21(27)25-16-7-10-19(23)20(24)12-16/h2-12H,13H2,1H3,(H,25,27) |
InChI Key |
OHTFHVFMMWSTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[4-(naphthalen-2-ylcarbamoyl)phenyl] diethylcarbamothioate](/img/structure/B11559043.png)
![Butanamide, N-[4-(2-hydroxy-5-methoxybenzylidenhydrazinocarbonyl)phenyl]-](/img/structure/B11559058.png)
![2-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11559059.png)
![N-octyl-4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}benzamide](/img/structure/B11559072.png)
![[2-(4-bromophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11559079.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559088.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B11559092.png)

![(3E)-N-(3,4-dichlorophenyl)-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11559107.png)
![N-({N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11559114.png)
![4-[(E)-(2-{[(3-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11559119.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11559121.png)
![(4E)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11559125.png)
